molecular formula C12H19N3O2 B15123196 tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B15123196
M. Wt: 237.30 g/mol
InChI Key: XETPGOXIWGSABG-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. The spirocyclic scaffold, characterized by a bicyclic structure where two rings share a single atom, imparts significant rigidity and steric constraints to the molecule. This rigidity can enhance the compound’s biological activity and selectivity, making it a valuable candidate for drug design and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For example, the synthesis can start with the formation of a nitrile intermediate, which is then reduced using lithium aluminum hydride to yield the primary amine. This amine can spontaneously displace a tosyl group to form the azaspiro[3.3]heptane derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is frequently used for reducing nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:

    Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for synthesizing novel molecules with potential biological activity.

    Biology: Its rigidity and steric constraints can enhance binding affinity and selectivity for biological targets, making it useful in the design of peptidomimetics and other bioactive compounds.

    Medicine: The compound’s potential as a drug candidate is being explored, particularly for its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic scaffold provides a rigid framework that can enhance the compound’s binding affinity and selectivity for these targets. The amino and cyano groups can participate in hydrogen bonding and other interactions, further stabilizing the compound-target complex. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of both amino and cyano groups on the spirocyclic scaffold. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-10(2,3)17-9(16)15-7-11(8-15)4-12(14,5-11)6-13/h4-5,7-8,14H2,1-3H3

InChI Key

XETPGOXIWGSABG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C#N)N

Origin of Product

United States

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